6-Bromo-1'-methylspiro[indoline-3,4'-piperidin]-2-one
Overview
Description
6-Bromo-1’-methylspiro[indoline-3,4’-piperidin]-2-one is a spirocyclic compound that features a unique structure combining an indoline and a piperidine ring. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and material science. The presence of the bromine atom and the spiro linkage imparts unique chemical properties to this molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-1’-methylspiro[indoline-3,4’-piperidin]-2-one typically involves the following steps:
Formation of the Indoline Ring: The indoline ring can be synthesized through a Fischer indole synthesis, where phenylhydrazine reacts with a ketone under acidic conditions.
Spirocyclization: The indoline derivative undergoes a spirocyclization reaction with a piperidine derivative. This step often requires a strong base and a suitable solvent to facilitate the formation of the spiro linkage.
Bromination: The final step involves the bromination of the spiro compound. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-1’-methylspiro[indoline-3,4’-piperidin]-2-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.
Major Products Formed
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Oxidized derivatives with different functional groups.
Reduction: Reduced forms of the compound with altered oxidation states.
Coupling: Complex molecules with extended conjugation or additional functional groups.
Scientific Research Applications
6-Bromo-1’-methylspiro[indoline-3,4’-piperidin]-2-one has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anti-tumor agent.
Material Science: The unique spirocyclic structure makes it a candidate for developing smart materials and molecular switches.
Biological Studies: It is used in molecular docking studies to understand its interaction with biological targets, such as enzymes and receptors.
Mechanism of Action
The mechanism of action of 6-Bromo-1’-methylspiro[indoline-3,4’-piperidin]-2-one involves its interaction with specific molecular targets. For instance, in anti-tumor applications, it binds to proteins like cyclin-dependent kinases (CDKs), c-Met, and epidermal growth factor receptor (EGFR), inhibiting their activity and thereby preventing cell proliferation . The spirocyclic structure allows for a unique binding mode, enhancing its efficacy.
Comparison with Similar Compounds
Similar Compounds
- 6-Bromo-1’-methylspiro[indoline-3,4’-piperidine]
- Spiropyrans of the indoline series
Comparison
6-Bromo-1’-methylspiro[indoline-3,4’-piperidin]-2-one stands out due to its specific bromine substitution and spiro linkage, which confer unique chemical reactivity and biological activity. Compared to other spirocyclic compounds, it offers distinct advantages in terms of stability and binding affinity to biological targets .
Properties
IUPAC Name |
6-bromo-1'-methylspiro[1H-indole-3,4'-piperidine]-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BrN2O/c1-16-6-4-13(5-7-16)10-3-2-9(14)8-11(10)15-12(13)17/h2-3,8H,4-7H2,1H3,(H,15,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOWJEYXVGLHJTF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2(CC1)C3=C(C=C(C=C3)Br)NC2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BrN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101192304 | |
Record name | 6-Bromo-1′-methylspiro[3H-indole-3,4′-piperidin]-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101192304 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1160248-46-3 | |
Record name | 6-Bromo-1′-methylspiro[3H-indole-3,4′-piperidin]-2(1H)-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1160248-46-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Bromo-1′-methylspiro[3H-indole-3,4′-piperidin]-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101192304 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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